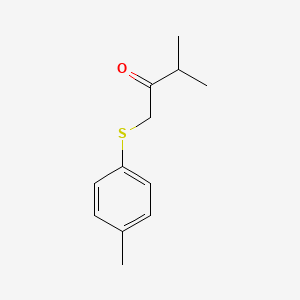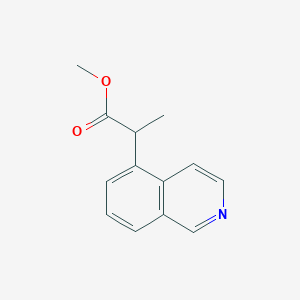
Methyl 2-(isoquinolin-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(isoquinolin-5-yl)propanoate is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are often used in pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline and its derivatives, including Methyl 2-(isoquinolin-5-yl)propanoate, can be achieved through various methods. One common method involves the use of metal catalysts or catalyst-free processes in water . For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetals as initial compounds, which undergo cyclization under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods may include the use of strong acids or bases as catalysts and careful control of temperature and pressure .
化学反応の分析
Types of Reactions
Methyl 2-(isoquinolin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Methyl 2-(isoquinolin-5-yl)propanoate has several scientific research applications, including:
作用機序
The mechanism of action of Methyl 2-(isoquinolin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, some isoquinoline derivatives inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair .
類似化合物との比較
Similar Compounds
Similar compounds to Methyl 2-(isoquinolin-5-yl)propanoate include other isoquinoline derivatives, such as:
Quinoline: A heterocyclic aromatic organic compound with a similar structure to isoquinoline.
Isoquinoline: The parent compound of this compound.
Chloroquine: A synthetic drug used to treat malaria, which contains a quinoline skeleton.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in pharmaceutical research and development .
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
methyl 2-isoquinolin-5-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-5-3-4-10-8-14-7-6-12(10)11/h3-9H,1-2H3 |
InChIキー |
PHZPBUBDUJTTPF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC2=C1C=CN=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


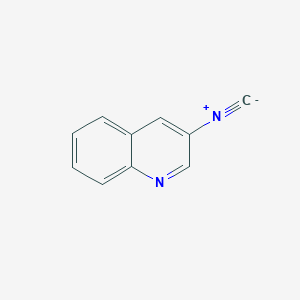
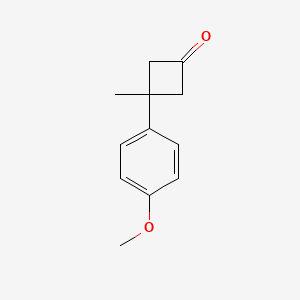
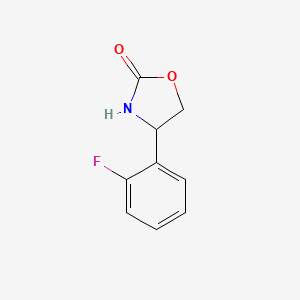


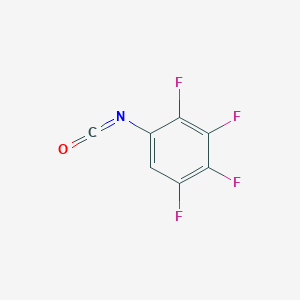

![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)
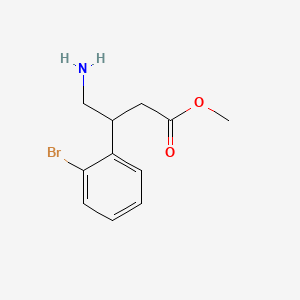
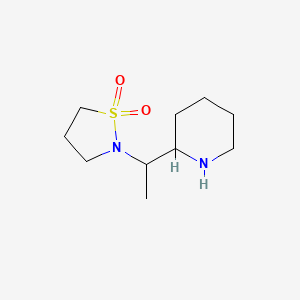
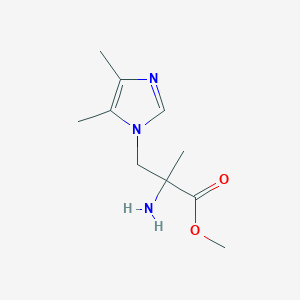
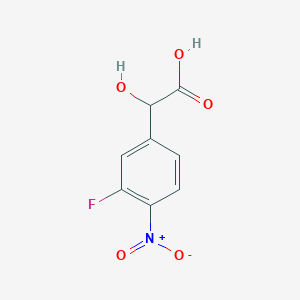
![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)
